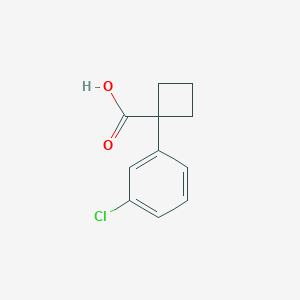
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” is a chemical compound with a molecular formula of C₁₂H₁₆ClNO . It is a type of chemical entity and a subclass of a chemical compound . Its molecular weight is 225.71 g/mol .
Synthesis Analysis
The synthesis of morpholines, including “(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine”, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of “(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” can be represented by the canonical SMILES string “ClCC1CN(Cc2ccccc2)CCO1” and the isomeric SMILES string "C1COC@HCCl" .Physical And Chemical Properties Analysis
“(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” is a solid or semi-solid or liquid or lump substance . It has a predicted density of 1.132±0.06 g/cm³ and a predicted boiling point of 314.6±27.0 °C .Aplicaciones Científicas De Investigación
MLCT Excited States of Cuprous Compounds
Research on cuprous bis-phenanthroline compounds, which feature morpholine-like structures, has shown that these compounds possess metal-to-ligand charge transfer (MLCT) excited states. These states have applications in photophysics and photochemistry, including light-harvesting and sensing technologies. The study by Scaltrito et al. (2000) highlights the potential of morpholine derivatives in developing novel materials for energy conversion and optical applications Scaltrito, Thompson, O'Callaghan, & Meyer, 2000.
Pharmacological Interest of Morpholine Derivatives
Morpholine and its derivatives have been extensively studied for their broad spectrum of pharmacological activities. Asif and Imran (2019) reviewed the chemical design and biological activities of morpholine-containing compounds, demonstrating their significance in developing new therapeutic agents with potential applications in treating a variety of diseases Asif & Imran, 2019.
Biomedical Applications of 4-Phenylbutyric Acid
The review by Kolb et al. (2015) discusses the therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis, highlighting its role in alleviating endoplasmic reticulum (ER) stress and protein misfolding diseases. This research suggests potential applications of morpholine derivatives in treating diseases characterized by protein misfolding and aggregation, such as neurodegenerative disorders Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015.
Phosphorus-containing Polymers for Biomedical Applications
Monge, Canniccioni, Graillot, and Robin (2011) reviewed the applications of phosphorus-containing polymers in dentistry, regenerative medicine, and drug delivery. These materials, including morpholine derivatives, are valued for their biocompatibility and hemocompatibility, underscoring their potential in developing advanced biomedical materials Monge, Canniccioni, Graillot, & Robin, 2011.
Antimalarial and Immunomodulatory Effects of Chloroquine Derivatives
Chloroquine and its derivatives have been explored for their antimalarial and immunomodulatory properties. Njaria et al. (2015) discussed the potential repurposing of chloroquine-containing compounds in treating various diseases beyond malaria, indicating the versatility of morpholine and similar structures in medicinal chemistry Njaria, Okombo, Njuguna, & Chibale, 2015.
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-4-benzyl-2-(chloromethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWRZZNYCOTWNN-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353088 |
Source


|
| Record name | (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |
CAS RN |
186293-54-9 |
Source


|
| Record name | (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


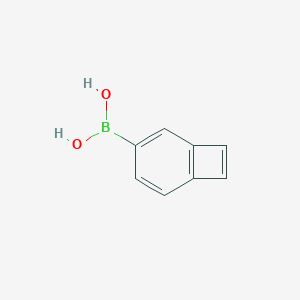

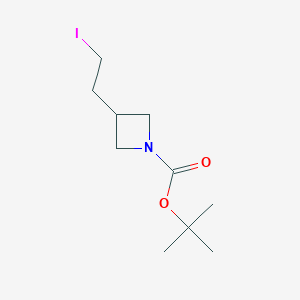
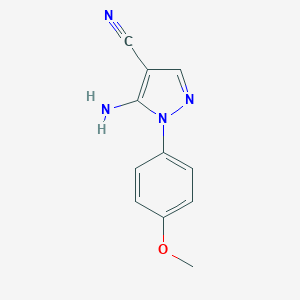
![ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B180525.png)
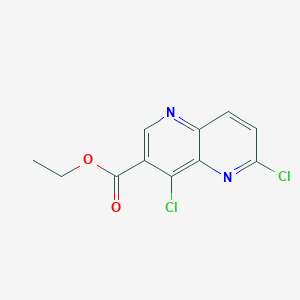
![Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B180530.png)

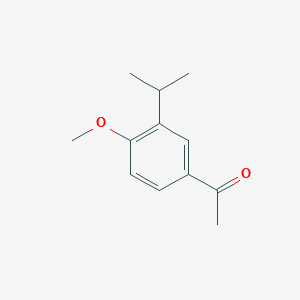
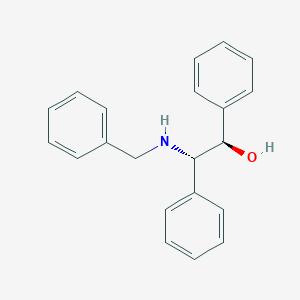
![2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B180543.png)

